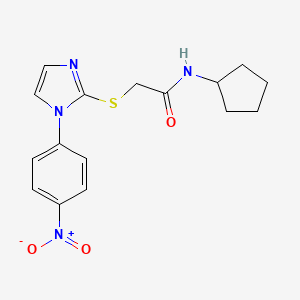

N-cyclopentyl-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-cyclopentyl-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3S/c21-15(18-12-3-1-2-4-12)11-24-16-17-9-10-19(16)13-5-7-14(8-6-13)20(22)23/h5-10,12H,1-4,11H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQGIXLSMXGVOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

Synthesis of 1-(4-nitrophenyl)-1H-imidazole: This can be achieved by reacting 4-nitroaniline with glyoxal in the presence of ammonium acetate.

Formation of the thioacetamide intermediate: The 1-(4-nitrophenyl)-1H-imidazole is then reacted with chloroacetic acid to form the thioacetamide intermediate.

Cyclopentylation: Finally, the thioacetamide intermediate is reacted with cyclopentyl bromide in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide can undergo various types of chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Therapeutic Applications

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation. Its structural components allow it to act as a selective antagonist for certain receptors associated with tumor growth .

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammatory markers in various experimental models. This activity is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases .

- Analgesic Effects : Animal studies indicate that N-cyclopentyl-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide may possess analgesic properties, potentially making it useful in pain management therapies .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include:

- Formation of the Imidazole Ring : Utilizing appropriate reagents to construct the imidazole framework.

- Introduction of Functional Groups : Sequentially adding the cyclopentyl and nitrophenyl groups through nucleophilic substitution reactions.

- Final Acetamide Formation : Converting the intermediate products into the final acetamide structure through acylation reactions.

These synthetic routes are optimized for yield and purity, often employing advanced techniques such as microwave-assisted synthesis or solvent-free conditions to enhance efficiency .

Case Studies

Several studies have documented the efficacy of this compound in different experimental settings:

- Cancer Cell Line Studies : Research has demonstrated that this compound can significantly reduce cell viability in breast cancer cell lines (e.g., MCF7), suggesting potential for further development as an anticancer agent .

- Inflammation Models : In vivo studies have shown that treatment with this compound leads to a marked decrease in inflammatory cytokines, supporting its application in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The nitrophenyl group and imidazole ring are key functional groups that can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Variations and Key Features

The compound is compared to structurally related acetamide derivatives with modifications in the imidazole substituents, heterocyclic cores, or appended functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Spectral and Physicochemical Properties

- IR/NMR Data : The target compound’s spectral profile would resemble analogs like 6b (), with characteristic peaks for –NH (3262–3302 cm⁻¹), C=O (1671–1682 cm⁻¹), and aromatic C=C (1587–1601 cm⁻¹) .

- LogP and Solubility : The cyclopentyl group likely increases lipophilicity compared to fluorobenzyl () or hydrophilic triazole derivatives (), impacting bioavailability .

Biological Activity

N-cyclopentyl-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological mechanisms, and pharmacological applications.

Chemical Structure and Properties

The compound features a unique structure characterized by a cyclopentyl group linked to an acetamide moiety and an imidazole ring substituted with a nitrophenyl group. Its IUPAC name is this compound, with the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅N₃O₂S |

| Molecular Weight | 273.34 g/mol |

| CAS Number | 851079-82-8 |

Synthesis

The synthesis of this compound involves several steps, including the formation of the imidazole ring and subsequent functional group modifications. The reaction conditions are optimized for yield and purity, utilizing various reagents and solvents.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activity and receptor interactions, which can lead to various pharmacological effects. The compound may inhibit specific pathways involved in inflammation and cancer progression.

Pharmacological Effects

- Anti-inflammatory Activity : Preliminary studies suggest that this compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .

- Anticancer Potential : The compound has been investigated for its anticancer activity, particularly against various human cancer cell lines. It shows promise as a lead compound for developing new anticancer therapies, potentially targeting pathways involved in tumor growth and metastasis .

- Antimicrobial Activity : Research indicates that derivatives of this compound may possess antimicrobial properties, making it a candidate for further development in treating infections .

Case Studies and Research Findings

Several studies have evaluated the biological efficacy of this compound:

Q & A

Q. What are the optimal reaction conditions for synthesizing N-cyclopentyl-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide?

The synthesis typically involves nucleophilic substitution between a thiol-containing imidazole derivative and a chloroacetamide intermediate. Key parameters include:

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) or glacial acetic acid are preferred for solubility and reactivity .

- Base : Potassium carbonate (K₂CO₃) is commonly used to deprotonate the thiol group, enabling efficient thioether bond formation .

- Temperature : Reactions are often conducted under reflux (70–100°C) for 2–6 hours, monitored by TLC for completion .

- Purification : Recrystallization from ethanol or aqueous ethanol yields pure acetamide derivatives .

Q. Which spectroscopic methods are critical for characterizing this compound?

- ¹H/¹³C-NMR : Confirms structural integrity by identifying key signals (e.g., cyclopentyl protons at δ 1.5–2.5 ppm, imidazole aromatic protons at δ 7.5–8.5 ppm, and acetamide carbonyl at δ ~167 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ ion) with an error margin of <5 ppm .

- FT-IR : Detects functional groups like C=O (~1670 cm⁻¹) and C-S (~650 cm⁻¹) .

Q. How can researchers assess the compound’s stability under experimental conditions?

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures.

- pH Stability : Incubate the compound in buffers (pH 1–12) and monitor degradation via HPLC .

- Light Sensitivity : Conduct photostability studies under UV/visible light .

Advanced Research Questions

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?

- Substituent Variation : Modify the cyclopentyl, nitrophenyl, or thioacetamide moieties to evaluate changes in bioactivity. For example:

- Computational Modeling : Perform molecular docking to predict binding affinities with target proteins (e.g., COX-1/2) using crystallographic data from related imidazole derivatives .

Q. How can crystallographic data inform the design of analogs?

X-ray diffraction studies of structurally similar compounds (e.g., N-{4-[4-(4-fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide) reveal:

- Conformational Flexibility : The imidazole ring adopts a planar geometry, while the cyclopentyl group exhibits chair-like conformations .

- Intermolecular Interactions : Hydrogen bonds between acetamide carbonyls and water molecules stabilize crystal packing, suggesting strategies to enhance solubility .

Q. How should researchers address contradictions in reported biological activity data?

- Assay Variability : Compare results across multiple assays (e.g., COX inhibition vs. cytotoxicity) and cell lines .

- Substituent Effects : Minor structural changes (e.g., methyl vs. trifluoromethyl groups) can drastically alter activity. Validate findings using dose-response curves and statistical analysis .

- Meta-Analysis : Cross-reference data with structurally related compounds (e.g., thiazole-acetamide hybrids) to identify trends .

Q. What computational methods predict metabolic pathways for this compound?

Q. How can researchers optimize synthetic yields for large-scale studies?

- Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps .

- Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes while maintaining yield .

- Green Chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Q. What analytical methods ensure purity in complex matrices?

Q. How can mechanistic studies elucidate its mode of action?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.